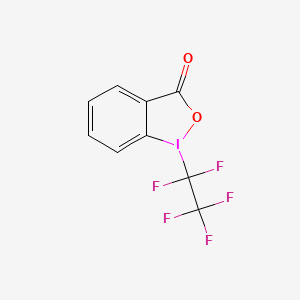

1-(perfluoroethyl)-1,2-benzidoxodol-3(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity and stability .Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .Applications De Recherche Scientifique

Radiation Chemistry in Copolymers

1-(1,1,2,2,2-Pentafluoroethyl)-1λ³,²-benziodoxol-3-one: has been explored in the radiation chemistry of copolymers, particularly those containing tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (such as Teflon AF). Upon gamma irradiation, these copolymers predominantly undergo main chain scission. This process affects their glass transition temperature and leads to the formation of new carboxylate end groups and terminal unsaturation .

Synthesis of Difluoro [1,3]dioxole [4,5-c]pyridine

Researchers have achieved the synthesis of 4-chloro-2,2-difluoro [1,3]dioxole [4,5-c]pyridine , which is a 5-aza-derivative of 2,2-difluorobenzodioxole. This compound holds relevance in medicinal chemistry as a more stable alternative to the benzodioxole fragment. The chlorine atom at position 4 enables further functionalization through cross-coupling reactions .

Electrolytic Partial Fluorination

Electrochemical fluorination of 2-alkylthio-4-methyloxazoles results in the creation of 2-alkylthio-4,5-difluoro-4-methyl-2-oxazolines . This selective approach to adding fluorine atoms to organic compounds demonstrates potential for creating fluorinated derivatives with diverse applications .

Copolymerization in Supercritical Carbon Dioxide

Tetrafluoroethylene: and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole have been copolymerized in supercritical carbon dioxide at low temperatures. This environmentally friendly process yields a range of copolymers with varying compositions and molecular weights. These advanced fluoropolymers can be tailored for specific properties.

Silanization of Silicon Wafers

1-(1,1,2,2,2-Pentafluoroethyl)-1λ³,²-benziodoxol-3-one: is used in the silanization of silicon wafers. Self-assembled monolayers treated with this compound act as an anti-adhesive layer, facilitating the release of cured poly(dimethyl siloxanes) .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,1,2,2,2-pentafluoroethyl)-1λ3,2-benziodoxol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5IO2/c10-8(11,12)9(13,14)15-6-4-2-1-3-5(6)7(16)17-15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECFAALRJUVVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime](/img/structure/B2759796.png)

![5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2759799.png)

![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)

![5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2759810.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2759813.png)